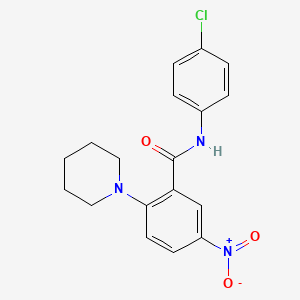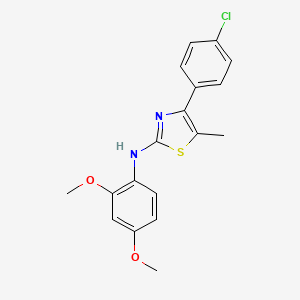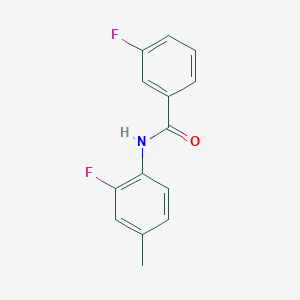![molecular formula C15H20N2O3 B5135293 3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5135293.png)
3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as DMF and is synthesized through a complex chemical process. In
Mécanisme D'action
The mechanism of action of DMF is complex and not fully understood. It is believed that DMF works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. In the immune system, DMF has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. DMF has also been shown to increase the levels of glutathione, a powerful antioxidant, in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages as a research tool. It is a potent and selective activator of the Nrf2 pathway and has been shown to have a wide range of biological effects. However, DMF is also known to be unstable in solution, which can make it difficult to work with in the lab.
Orientations Futures
There are several future directions for research on DMF. One area of interest is the development of more stable analogs of DMF that can be used in lab experiments. Another area of interest is the investigation of the potential use of DMF in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential applications in various fields.
In conclusion, DMF is a compound that has gained significant attention in the scientific community due to its potential applications in medicine, agriculture, and environmental science. The synthesis of DMF requires specialized equipment and expertise in organic chemistry. DMF has been extensively studied for its potential applications in various fields and has been shown to have anti-inflammatory and immunomodulatory effects, insecticidal properties, and potential use in cancer therapy. Future research on DMF should focus on developing more stable analogs, investigating its potential use in the treatment of neurodegenerative diseases, and further understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of DMF involves a multi-step chemical process that includes the condensation of 5-methyl-2-furfural and N-methylpropanamide to form an intermediate compound. This intermediate compound is then reacted with 3,5-dimethyl-4-isoxazolecarboxylic acid to produce DMF. The synthesis of DMF requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment option for diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
In agriculture, DMF has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. DMF has also been studied for its potential use in environmental science as a catalyst for the degradation of pollutants.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(19-10)9-17(4)15(18)8-7-14-11(2)16-20-12(14)3/h5-6H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBGOIPXADQTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)CCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5135221.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135228.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5135258.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5135259.png)
![N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B5135270.png)



![(3R*,4R*)-1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5135285.png)
![5-[5-(2-chlorophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5135289.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5135318.png)